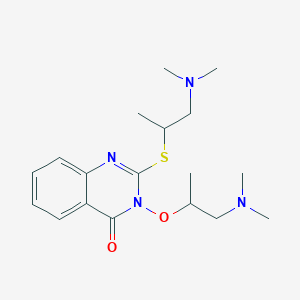
3-((1-(dimethylamino)propan-2-yl)oxy)-2-((1-(dimethylamino)propan-2-yl)thio)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1-(dimethylamino)propan-2-yl)oxy)-2-((1-(dimethylamino)propan-2-yl)thio)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes both dimethylamino and propan-2-yl groups attached to a quinazolinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(dimethylamino)propan-2-yl)oxy)-2-((1-(dimethylamino)propan-2-yl)thio)quinazolin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the dimethylamino and propan-2-yl groups through nucleophilic substitution reactions. Common reagents used in these reactions include dimethylamine, propan-2-yl halides, and various catalysts to facilitate the reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
3-((1-(dimethylamino)propan-2-yl)oxy)-2-((1-(dimethylamino)propan-2-yl)thio)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinazolinone analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.
科学的研究の応用
3-((1-(dimethylamino)propan-2-yl)oxy)-2-((1-(dimethylamino)propan-2-yl)thio)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-((1-(dimethylamino)propan-2-yl)oxy)-2-((1-(dimethylamino)propan-2-yl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Quinazolinone derivatives: Compounds with similar quinazolinone cores but different functional groups.
Dimethylamino compounds: Molecules containing dimethylamino groups attached to different cores.
Propan-2-yl derivatives: Compounds with propan-2-yl groups attached to various molecular frameworks.
特性
CAS番号 |
842971-70-4 |
|---|---|
分子式 |
C18H28N4O2S |
分子量 |
364.5 g/mol |
IUPAC名 |
3-[1-(dimethylamino)propan-2-yloxy]-2-[1-(dimethylamino)propan-2-ylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C18H28N4O2S/c1-13(11-20(3)4)24-22-17(23)15-9-7-8-10-16(15)19-18(22)25-14(2)12-21(5)6/h7-10,13-14H,11-12H2,1-6H3 |
InChIキー |
AKYMJUSVGAWJBS-UHFFFAOYSA-N |
正規SMILES |
CC(CN(C)C)ON1C(=O)C2=CC=CC=C2N=C1SC(C)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


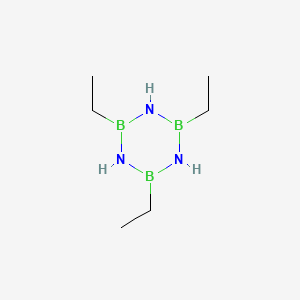
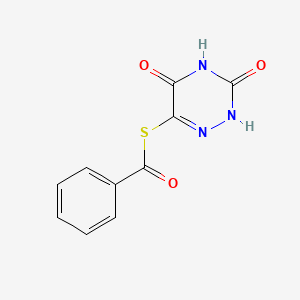
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B14157793.png)
![N-ethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide](/img/structure/B14157803.png)

![N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B14157807.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B14157810.png)
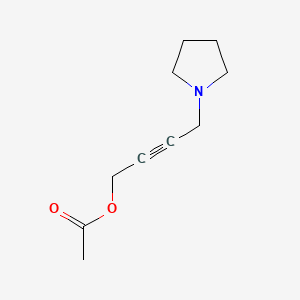
![3-[(2,2-Dimethylhydrazin-1-ylidene)methyl]pyridine](/img/structure/B14157821.png)
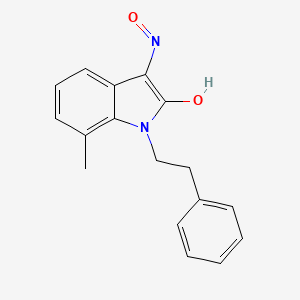
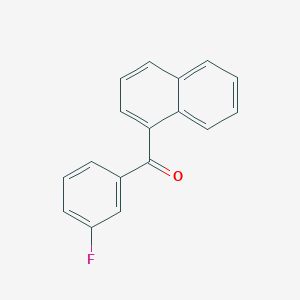
![7-(4-Methoxyphenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carboxamide](/img/structure/B14157838.png)
![9,10-Dimethoxy-2-(3-methylanilino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14157839.png)
![3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14157845.png)
